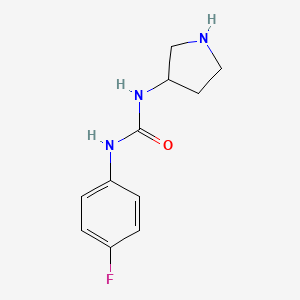

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

CAS No.: 1154968-68-9

Cat. No.: VC3351806

Molecular Formula: C11H14FN3O

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154968-68-9 |

|---|---|

| Molecular Formula | C11H14FN3O |

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-pyrrolidin-3-ylurea |

| Standard InChI | InChI=1S/C11H14FN3O/c12-8-1-3-9(4-2-8)14-11(16)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,14,15,16) |

| Standard InChI Key | OVNHILGOFGACGM-UHFFFAOYSA-N |

| SMILES | C1CNCC1NC(=O)NC2=CC=C(C=C2)F |

| Canonical SMILES | C1CNCC1NC(=O)NC2=CC=C(C=C2)F |

Introduction

Structural Characteristics

The pyrrolidin-3-yl group forms the heterocyclic component of the molecule, providing a nitrogen-containing five-membered ring with substitution at the 3-position. This pyrrolidine ring introduces a basic nitrogen atom into the structure, which can participate in hydrogen bonding and potentially interact with acidic binding sites in biological targets. The specific substitution at the 3-position creates a stereocenter that may influence the three-dimensional arrangement of the molecule.

The 4-fluorophenyl group contributes an aromatic component with a halogen substitution at the para position. The presence of the fluorine atom is a significant structural feature that can substantially influence the compound's physicochemical properties. Fluorine substitution on aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins through strong carbon-fluorine bonds.

Comparative Analysis with Related Compounds

Several structurally related compounds help provide context for understanding 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea and its potential applications. By examining these related structures, we can gain insights into how structural modifications might influence properties and activities.

The 1-(4-fluorophenyl)-3-[(3S)-1-propylpyrrolidin-3-yl]urea compound is particularly notable as it contains the same core structure as our target compound but with an additional propyl group on the pyrrolidine nitrogen . This modification would increase lipophilicity and potentially alter both physical properties and biological activities. The specific stereochemistry indicated (3S) suggests importance of three-dimensional orientation for potential biological activity.

The compound containing a 5-oxopyrrolidine moiety (1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea) represents a significant structural variation with an additional carbonyl group in the pyrrolidine ring and a phenyl group replacing the hydrogen on the urea nitrogen. These modifications would substantially alter the hydrogen bonding capabilities and electronic properties of the molecule, potentially leading to different biological activities compared to the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume